4-butyl-N-(4-nitrophenyl)aniline

Description

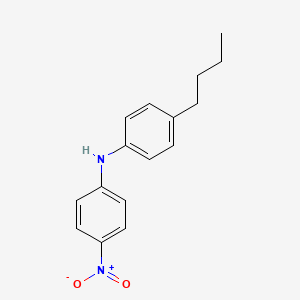

4-Butyl-N-(4-nitrophenyl)aniline is a diarylamine derivative featuring a butyl substituent at the para position of the aniline ring and a 4-nitrophenyl group attached to the nitrogen atom. This structure combines an electron-donating alkyl chain (butyl) with a strong electron-withdrawing nitro group, creating a donor-acceptor (D-A) system. Such D-A architectures are pivotal in materials science, particularly in electrochromic devices and nonlinear optical (NLO) applications, due to their tunable electronic properties .

Properties

Molecular Formula |

C16H18N2O2 |

|---|---|

Molecular Weight |

270.33 g/mol |

IUPAC Name |

4-butyl-N-(4-nitrophenyl)aniline |

InChI |

InChI=1S/C16H18N2O2/c1-2-3-4-13-5-7-14(8-6-13)17-15-9-11-16(12-10-15)18(19)20/h5-12,17H,2-4H2,1H3 |

InChI Key |

IMFHXHRFEJDMJD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Substituted N-(4-Nitrophenyl)anilines

Compounds with varying substituents on the aniline ring or nitrogen atom highlight the impact of electronic and steric effects:

- This compound exhibits a 50% yield via desulfinylative Smiles rearrangement, indicating synthetic accessibility .

- 3-Bromo-N-(4-nitrophenyl)aniline (2g) : Bromine’s larger atomic radius increases steric hindrance, which may reduce crystallinity. Its HRMS and NMR data confirm structural integrity, with a yield of 78% .

- 4-Methoxy-N-(4-nitrophenyl)aniline : The methoxy group’s strong electron-donating nature via resonance could enhance charge transfer, contrasting with the butyl group’s weaker inductive donation. This compound forms via oxidation of 4-methoxyaniline, albeit with by-products .

Key Insight : Alkyl groups like butyl improve solubility and processability, while halogens or methoxy groups modulate electronic properties for targeted applications.

2.2 Donor-Acceptor Systems with Thiophene Derivatives

Polymers derived from nitrotriphenylamine and thiophene-based donors (e.g., PNETPA, PNMOTPA) exhibit band gaps (Eg) ranging from 1.34 to 2.34 eV, with lower Eg values correlating to stronger donor moieties (e.g., dihydrothieno groups) . For example:

| Polymer | Donor Group | Band Gap (eV) | Optical Contrast (NIR) |

|---|---|---|---|

| PNETPA | Dihydrothieno[3,4-b]dioxin | 1.34 | 85% |

| PNMOTPA | 4-Methoxythiophene | 1.59 | 78% |

| PNTTPA | Thiophene-phenyl | 2.34 | 65% |

Replacing thiophene donors with a butyl group would likely increase Eg due to reduced electron-donating capacity, impacting electrochromic performance. However, the butyl group’s hydrophobicity could enhance environmental stability.

2.3 Imine Derivatives (Schiff Bases)

Schiff bases like N,N-dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline (n1) exhibit strong NLO responses due to extended π-conjugation and intramolecular charge transfer. Theoretical studies suggest its first hyperpolarizability (β) is 3–5× higher than urea, making it competitive with MAP (N-(2,4-dinitrophenyl)-methyl alaninate) .

2.4 Chiral and Hydrogen-Bonded Analogues

N-(4-Nitrophenyl)-(L)-prolinol (NPP), a chiral derivative, achieves phase-matched second-harmonic generation (SHG) efficiency 10× higher than MAP due to optimized crystal packing and hydrogen bonding . The butyl derivative’s non-chiral structure may limit SHG performance but could favor amorphous film formation in optoelectronic devices.

2.5 Bromo and Methoxy Substituted Analogs

- This compound’s synthesis via nucleophilic substitution is well-documented .

- 4-Butyl-N-(4-methoxybenzylidene)aniline : The methoxybenzylidene group introduces a conjugated imine, enhancing absorption in the visible spectrum. Such structural variations highlight the trade-off between conjugation length and synthetic complexity .

2.6 Polymerization Potential

These polymers achieve optical contrasts >75% in the NIR region, with switching speeds <1.5 seconds . Incorporating a butyl group could improve mechanical flexibility but may reduce conductivity due to steric hindrance.

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 4-nitroaniline is dissolved in a polar aprotic solvent such as acetone or dimethylformamide (DMF). A base like sodium bicarbonate or potassium carbonate is added to deprotonate the amine, enhancing its nucleophilicity. Butyl bromide (1.1 equivalents) is introduced dropwise at room temperature, and the reaction is stirred for 4–6 hours. The crude product is purified via recrystallization using ethanol or column chromatography with a hexane/ethyl acetate gradient.

While this method is efficient, over-alkylation to form quaternary ammonium salts is a potential side reaction. To mitigate this, stoichiometric control of the alkylating agent and the use of bulky bases (e.g., triethylamine) are recommended. Yields are generally moderate (50–65%), as reported in analogous syntheses of substituted anilines.

Reduction of N-(4-Nitrophenyl)butanamide

An alternative two-step approach involves the synthesis of N-(4-nitrophenyl)butanamide followed by its reduction to the target amine. This method is advantageous for avoiding alkylation side reactions and achieving higher purity.

Amide Formation

4-Nitroaniline is reacted with butanoyl chloride in the presence of a base such as sodium bicarbonate. The reaction proceeds via nucleophilic acyl substitution, forming N-(4-nitrophenyl)butanamide (Fig. 1). The amide intermediate is isolated through extraction with toluene and recrystallization from ethanol, yielding 85–90%.

Borane-Mediated Reduction

The amide is reduced using borane-tetrahydrofuran (BH₃-THF), a selective reducing agent for converting amides to amines. In a typical procedure, N-(4-nitrophenyl)butanamide is dissolved in THF, and BH₃-THF (1.1 equivalents) is added at 20°C. After 2 hours, the reaction is quenched with methanol and water, and the product is extracted with ethyl acetate. Purification via silica gel chromatography affords this compound in 72% yield.

This method’s key advantage is its compatibility with sensitive functional groups, as the nitro group remains intact during reduction. However, the need for anhydrous conditions and specialized reagents (e.g., BH₃-THF) increases operational complexity.

Comparative Analysis of Methods

Mechanistic Insights

Alkylation Mechanism

The alkylation proceeds via an Sₙ2 mechanism , where the deprotonated amine attacks the electrophilic carbon of butyl bromide, displacing the bromide ion (Fig. 2). Steric hindrance from the nitro group’s para position slightly reduces reaction rates compared to unsubstituted anilines.

Q & A

Basic Questions

Q. What are the common synthetic methods for preparing 4-butyl-N-(4-nitrophenyl)aniline?

- Answer: The compound is typically synthesized via condensation reactions, such as Schiff base formation between 4-butylamine and 4-nitrobenzaldehyde under acidic catalysis. Microwave-assisted methods can significantly reduce reaction time and improve yields compared to traditional heating . Solvent-free conditions or water-based systems are also effective for optimizing green chemistry approaches .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Answer: Key techniques include:

- NMR spectroscopy (1H, 13C) for structural elucidation of the aromatic and alkyl groups .

- IR spectroscopy to identify functional groups like C=N (imine) and NO2 .

- UV-Vis spectroscopy to study electronic transitions, with absorption maxima influenced by the nitro group (e.g., λmax ~350–416 nm) .

- X-ray crystallography (using programs like SHELX) for definitive structural confirmation .

Q. How does the nitro group influence the physical properties of this compound?

- Answer: The nitro group enhances molecular polarity, increasing melting points and reducing solubility in non-polar solvents. Its electron-withdrawing nature stabilizes the imine linkage and alters electronic spectra, as observed in UV-Vis absorption shifts .

Advanced Questions

Q. What strategies optimize low yields in the synthesis of this compound derivatives?

- Answer: Low yields often arise from steric hindrance or electronic deactivation by the nitro group. Strategies include:

- Microwave irradiation to accelerate reaction kinetics .

- Acid catalysis (e.g., acetic acid) to promote imine formation .

- Solvent optimization , such as using water or ethanol, to improve reactant solubility .

Q. How can researchers resolve contradictions in reported spectroscopic data for nitro-substituted anilines?

- Answer: Discrepancies in UV-Vis λmax or NMR shifts may stem from solvent effects, concentration, or substituent positioning. Cross-validation using X-ray crystallography (e.g., SHELX refinement) and computational modeling (DFT) can reconcile differences .

Q. What computational methods validate the electronic structure and reactivity of this compound?

- Answer: Density Functional Theory (DFT) predicts electronic transitions, charge distribution, and reaction pathways. For example, DFT can model the nitro group’s electron-withdrawing effects on HOMO-LUMO gaps, aligning with experimental UV-Vis and NMR data .

Q. How does the electron-withdrawing nitro group affect further functionalization reactions?

- Answer: The nitro group deactivates the aromatic ring, directing electrophilic substitutions to meta/para positions and slowing reaction rates. Functionalization often requires strong electrophiles (e.g., nitration) or catalysts (e.g., Lewis acids) to overcome electronic deactivation .

Q. What experimental designs are critical for analyzing substituent effects on reaction outcomes?

- Answer: Controlled studies varying substituents (e.g., replacing nitro with methoxy or chloro groups) can isolate electronic vs. steric effects. Reaction yields and spectroscopic trends (e.g., UV-Vis λmax shifts) should be correlated with Hammett parameters (σ+) to quantify substituent influence .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.